molecular formula C14H18N2 B1265466 3-(piperidin-4-ylmethyl)-1H-indole CAS No. 3515-49-9

3-(piperidin-4-ylmethyl)-1H-indole

Cat. No.: B1265466
CAS No.: 3515-49-9
M. Wt: 214.31 g/mol
InChI Key: HKYWCJOLDLYIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(piperidin-4-ylmethyl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperidine ring is often found in compounds with biological activity.

Biochemical Analysis

Biochemical Properties

3-(piperidin-4-ylmethyl)-1H-indole plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as glycogen synthase kinase 3 (GSK-3), which is involved in various cellular processes including metabolism and cell signaling . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the Wnt signaling pathway by inhibiting GSK-3, leading to altered gene expression and cellular responses . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes like GSK-3 by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in downstream signaling pathways and gene expression. Additionally, this compound can interact with other proteins and receptors, modulating their activity and influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies . Over time, this compound can undergo metabolic degradation, which may influence its efficacy and potency. Long-term exposure to this compound has been observed to cause sustained changes in cellular signaling and metabolism, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can modulate cellular functions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and signaling pathways. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. For example, its interaction with GSK-3 can affect glycogen metabolism and energy production in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-ylmethyl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. The piperidine ring can then be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use catalytic hydrogenation, high-pressure reactions, and continuous flow chemistry to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

3-(piperidin-4-ylmethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperidin-4-ylmethyl)-1H-pyrrole
  • 3-(piperidin-4-ylmethyl)-1H-pyrazole
  • 3-(piperidin-4-ylmethyl)-1H-pyridine

Uniqueness

3-(piperidin-4-ylmethyl)-1H-indole is unique due to the presence of both the indole and piperidine rings, which confer distinct pharmacological properties. The indole ring is known for its ability to interact with a wide range of biological targets, while the piperidine ring can enhance the compound’s solubility and bioavailability. This combination makes this compound a versatile and valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-4,10-11,15-16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYWCJOLDLYIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188645
Record name 1H-Indole, 3-(4-piperidinylmethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3515-49-9
Record name Indole, 3-(4-piperidylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003515499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 3-(4-piperidinylmethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(piperidin-4-ylmethyl)-1H-indole
Reactant of Route 2
3-(piperidin-4-ylmethyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
3-(piperidin-4-ylmethyl)-1H-indole
Reactant of Route 4
3-(piperidin-4-ylmethyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
3-(piperidin-4-ylmethyl)-1H-indole
Reactant of Route 6
3-(piperidin-4-ylmethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.